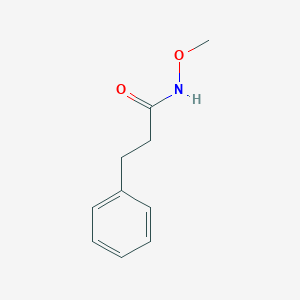
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CMODCA) is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is often used in laboratory experiments.
Scientific Research Applications
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool for studying the structure and function of proteins, for studying the effects of drugs on the human body, and for synthesizing new drugs. In addition, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been used in the development of novel antibiotics and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. In addition, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are important mediators of inflammation and allergic reactions.
Biochemical and Physiological Effects
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the activities of COX-2 and 5-LOX, as discussed above. In addition, it has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a potent inhibitor of COX-2 and 5-LOX, making it useful for studying the effects of drugs on the human body. However, there are some limitations to using 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very stable and can degrade over time.
Future Directions
There are several potential future directions for the use of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in scientific research. One potential direction is the use of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid as a tool for studying the effects of drugs on the human body. Additionally, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to synthesize novel antibiotics and anti-cancer drugs. Furthermore, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to study the structure and function of proteins, as well as to study the effects of inflammation and allergic reactions on the human body. Finally, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to develop new drugs and treatments for a variety of diseases.
Synthesis Methods
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized in two main ways: the first is through a reaction between 3-chloro-2-hydroxypropionic acid and hydrazine, and the second is through a reaction between 3-chloro-2-hydroxypropionic acid and ethylenediamine. The first method involves the reaction of 3-chloro-2-hydroxypropionic acid with hydrazine, which results in a 1:1 molar ratio of 3-chloro-2-hydroxypropionic acid and hydrazine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for two hours. The resulting product is then purified by distillation, and the yield is typically around 75%. The second method involves the reaction of 3-chloro-2-hydroxypropionic acid with ethylenediamine, which results in a 1:1 molar ratio of 3-chloro-2-hydroxypropionic acid and ethylenediamine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for two hours. The resulting product is then purified by distillation, and the yield is typically around 80%.
properties
IUPAC Name |
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3/c6-2-3-1-4(5(8)9)10-7-3/h4H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNQVCSHUSHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)



![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)




